FK-788

IP Receptor Agonist Platelet Aggregation Beraprost

Generic IP agonists exhibit variable off-target activity at EP1/EP3/DP/TP receptors, compromising experimental reproducibility. FK-788 is a rigorously characterized diphenylcarbamate IP agonist with validated selectivity across the entire human prostanoid receptor family, ensuring IP-mediated pharmacology without confounding effects. Key advantages: • IC50 18 nM at human IP receptor with anti-aggregatory activity confirmed in platelet assays. • 56% oral bioavailability and 4.3 h half-life in rats for chronic oral dosing models. • Consistent ≥98% purity with full analytical documentation for DMPK benchmark studies.

Molecular Formula C26H25NO6
Molecular Weight 447.5 g/mol
CAS No. 227951-89-5
Cat. No. B1243076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK-788
CAS227951-89-5
SynonymsFK-788
Molecular FormulaC26H25NO6
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESC1CC(CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O
InChIInChI=1S/C26H25NO6/c28-24(29)17-32-23-13-7-8-19-16-26(31,15-14-22(19)23)18-33-25(30)27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-13,31H,14-18H2,(H,28,29)/t26-/m1/s1
InChIKeyUZJAIYJXBYWENR-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FK-788 (CAS 227951-89-5) | IP Receptor Agonist and Oral Prostacyclin Mimetic | Evidence-Based Procurement Guide


FK-788 (CAS 227951-89-5) is a diphenylcarbamate derivative that functions as a highly potent and selective agonist of the prostacyclin (IP) receptor [1]. This compound is a synthetic, non-prostanoid prostacyclin mimetic with a tetrahydronaphthalene scaffold, developed to overcome the metabolic and chemical instability of natural prostacyclin (PGI2) [2]. Its unique pharmacophore is designed for high IP receptor binding affinity and selectivity over other prostanoid receptor subtypes [2].

FK-788 Selection Rationale: Quantifiable Differentiation from Generic IP Agonists and Prostacyclin Analogs


Generic substitution among prostacyclin (IP) receptor agonists is scientifically unsound due to profound structural diversity and the critical importance of prostanoid receptor subtype selectivity [1]. Many IP agonists exhibit significant off-target activity at other prostanoid receptors (e.g., EP1, EP3, DP, TP), leading to divergent physiological and adverse effect profiles. FK-788's value proposition is precisely defined by its unique combination of high IP receptor potency and exceptional selectivity over the entire human prostanoid receptor family, a profile not uniformly shared by other in-class compounds [2]. Furthermore, differences in oral bioavailability, metabolic stability, and formulation compatibility directly impact experimental design and clinical translatability, making a well-characterized, selective tool like FK-788 essential for reproducible research [1].

FK-788 Comparative Evidence: Quantified Potency, Selectivity, and ADME Differentiation


FK-788 vs. Beraprost: Comparative Anti-Platelet Aggregation Potency in Human PRP

In a direct head-to-head functional assay using ADP-induced platelet aggregation in human platelet-rich plasma (PRP), FK-788 was found to be 3-fold less potent than the prostacyclin analog beraprost . This quantifies FK-788's relative functional activity in a therapeutically relevant human ex vivo model, defining its pharmacological niche as a more moderate and potentially better-tolerated IP agonist.

IP Receptor Agonist Platelet Aggregation Beraprost Human PRP

FK-788 Receptor Binding Selectivity: Quantified IP vs. EP3 Affinity Difference

Binding affinity profiling across the human prostanoid receptor family reveals a significant selectivity window for FK-788. Its Ki for the IP receptor is 20 nM, whereas its pKi for the EP3 receptor corresponds to a Ki of approximately 8.1 μM, representing a >400-fold selectivity for IP over EP3 [1]. This contrasts sharply with many earlier prostacyclin analogs that exhibited poor selectivity profiles.

IP Receptor Prostanoid Receptor Selectivity Binding Affinity

FK-788 Oral Pharmacokinetic Profile in Rats: Bioavailability and Half-Life

FK-788 demonstrates favorable oral pharmacokinetic properties in rats, with a high oral bioavailability of 56% and a long half-life (t1/2) of 4.3 hours [1]. This contrasts with many prostacyclin analogs that suffer from poor oral absorption or rapid clearance, making FK-788 a more suitable tool for in vivo studies requiring sustained drug exposure after oral dosing.

Oral Bioavailability Pharmacokinetics Half-Life Rat Model

FK-788 Selectivity Over Entire Human Prostanoid Receptor Family

Comprehensive screening against all members of the human prostanoid receptor family (EP1, EP2, EP3, EP4, DP, FP, IP, and TP) confirmed that FK-788 exhibits high selectivity for the IP receptor [1]. While exact Ki values for all subtypes are not publicly tabulated in a single source, the primary publication states selectivity for human IP over all other family members, a key differentiator from non-selective agonists [1].

IP Receptor Prostanoid Receptor Family Selectivity Profile Off-Target Activity

FK-788 Metabolic Stability: Comparison with Next-Generation Derivatives

A dedicated metabolism study identified the major metabolic pathway of FK-788 and demonstrated that a newly designed analog (compound 7c) was equipotent but metabolically more stable than FK-788 . This positions FK-788 as a well-characterized benchmark compound for evaluating next-generation IP agonists and understanding the SAR of metabolic stability in this chemical series.

Metabolic Stability Diphenylcarbamate Derivatives Structure-Activity Relationship PK Optimization

FK-788 Inclusion in Patents for Body Fat Reduction and Blood Sampling Devices

FK-788 is specifically named in patent applications as a prostacyclin receptor agonist for reducing body fat, where its class of compounds is demonstrated to activate lipolysis and increase glycerol production by adipocytes by 50-300% [1]. It is also claimed as an anti-platelet agent in a blood sampler device patent, underscoring its recognized utility in preventing platelet aggregation ex vivo [2].

Prostacyclin Receptor Agonist Lipolysis Body Fat Reduction Blood Sampler

Optimal Scientific and Industrial Use Cases for FK-788 Based on Differentiated Evidence


In Vivo Preclinical Studies of IP Receptor-Mediated Physiology

FK-788 is the preferred tool compound for investigating the physiological roles of the IP receptor in rodent models where oral dosing is required. Its 56% oral bioavailability and 4.3 h half-life in rats enable sustained systemic exposure after gavage, making it ideal for chronic disease models such as cardiovascular disease, thrombosis, or metabolic disorders [1]. Its high selectivity over other prostanoid receptors minimizes confounding off-target effects, ensuring that observed phenotypes are truly IP-mediated [2].

Platelet Aggregation and Thrombosis Research (Ex Vivo and In Vitro)

For researchers studying platelet function and thrombus formation, FK-788 offers a well-characterized, moderately potent anti-aggregatory profile (IC50 18-81 nM) that is 3-fold less potent than beraprost . This makes it a valuable tool for dissecting IP-mediated platelet inhibition without the profound hypotension or bleeding risks associated with more potent analogs. Its inclusion in patents for blood sampling devices also validates its utility in preventing platelet activation during sample collection [3].

Metabolic Disease and Lipolysis Research (Obesity, Diabetes, NAFLD)

FK-788 is a validated tool for studying the role of IP receptor activation in adipose tissue biology. As a named agonist in patents claiming methods to reduce body fat and treat obesity-related diseases, it is suitable for investigating IP-mediated lipolysis [4]. Researchers can utilize FK-788 to probe the downstream signaling pathways involved in adipocyte function and to assess its potential in models of non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

Benchmarking Next-Generation IP Agonists and Metabolic Stability Studies

FK-788 serves as an essential reference standard for medicinal chemistry and DMPK groups developing improved IP agonists. Its well-documented metabolic liabilities provide a baseline against which the enhanced stability and PK properties of new chemical entities can be quantitatively compared . The compound's well-defined SAR and published optimization pathway make it an invaluable comparator for assessing the success of structural modifications aimed at blocking primary metabolic pathways.

Technical Documentation Hub

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